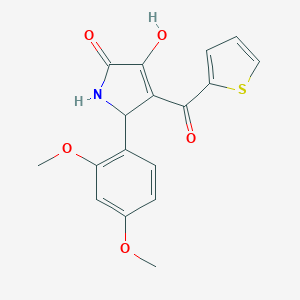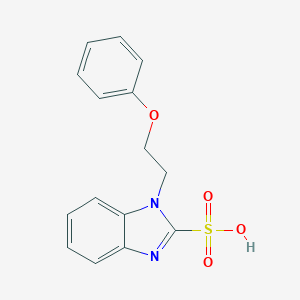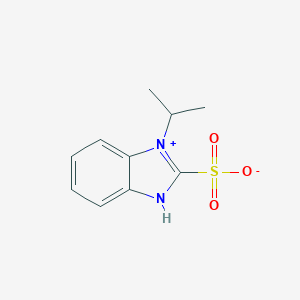
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
作用机制
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 inhibits the function of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide by binding to a specific site on the protein. The binding of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 to N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide prevents the opening of the ion channel, thereby reducing the movement of salt and water across cell membranes. This leads to the restoration of ion transport in cells expressing mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins, leading to an improvement in ion transport across cell membranes. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function by reducing inflammation and increasing mucus clearance. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in other disease models.
实验室实验的优点和局限性
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have a high degree of specificity for N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, reducing the likelihood of off-target effects. However, one limitation of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide inhibitors. Another area of research is the development of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide modulators that can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins. Additionally, there is ongoing research on the use of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is interest in the development of new animal models for cystic fibrosis that can better mimic the human disease.
合成方法
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide. The intermediate is then purified and converted into N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 using a series of reactions involving various reagents and solvents.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins that are defective in their ion channel function. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been studied for its potential applications in other diseases such as polycystic kidney disease, diarrhea, and pancreatitis.
属性
产品名称 |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
|---|---|
分子式 |
C13H11ClFNO2S |
分子量 |
299.75 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(14)8-12(9)16-19(17,18)13-5-3-2-4-11(13)15/h2-8,16H,1H3 |
InChI 键 |
IQQXAJIOPIZQGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)


![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)


